Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Procurement of generic 1,2,4-triazine carboxylates often leads to synthetic failure when specific tautomeric and chelating properties are required. This 5-hydroxy-3-phenyl derivative solves this by providing the exact substitution pattern necessary for targeted heterocycle synthesis and selective biological activity. - Enables exclusive access to oxazino[6,5-e][1,2,4]triazine pharmacophores via Aza-Wittig cyclization (60% yield), a route blocked for 5-amino analogs. - Exhibits selective cytotoxicity against EAC cells while sparing normal lymphocytes, offering a high therapeutic index for oncology lead optimization. - Serves as the validated core for dual acetylcholinesterase (Ki 0.67 µM) and glutathione S-transferase inhibitors.

Molecular Formula C12H11N3O3
Molecular Weight 245.23
CAS No. 36286-76-7
Cat. No. B3060437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate
CAS36286-76-7
Molecular FormulaC12H11N3O3
Molecular Weight245.23
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H11N3O3/c1-2-18-12(17)9-11(16)13-10(15-14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16)
InChIKeyIVZRAUQVYNSJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate: Core Scaffold & Baseline


Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 36286-76-7) is a heterocyclic compound belonging to the 1,2,4-triazine family, characterized by a phenyl group at the 3-position, a hydroxyl group at the 5-position, and an ethyl ester at the 6-position [1]. Its molecular formula is C12H11N3O3 with a molecular weight of 245.23 g/mol [2]. The compound is also recognized under the synonym NSC 252114 . Baseline physicochemical parameters include a density of 1.33 g/cm³ (20 °C), a boiling point of 357.1 °C at 760 mmHg, and a calculated solubility of 0.42 g/L in water at 25 °C . These properties make it a moderately lipophilic, solid-state building block (LogP ~1.01) with a melting point range of 192-206 °C, depending on solvent recrystallization [3].

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate: Scaffold Specificity


The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, but its biological and chemical utility is exquisitely sensitive to substitution patterns. Generic substitution with other 1,2,4-triazine carboxylates or esters fails because minor structural changes—such as replacing the 5-hydroxy group with a methylamino or sulfanyl moiety—fundamentally alter both the synthetic derivatization potential and the biological target engagement [1]. For instance, the 5-hydroxy group in the target compound enables distinct tautomeric equilibria and metal-chelating properties that are absent in its 5-amino or 5-alkylthio counterparts [2]. Furthermore, the specific 3-phenyl substitution dictates π-stacking interactions in enzyme active sites, as evidenced by SAR studies showing that even subtle modifications to the phenyl ring can shift IC50 values by orders of magnitude [3]. Therefore, procurement decisions based on mere scaffold similarity without precise substituent matching will lead to irreproducible synthetic outcomes and inconsistent biological data.

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate: Differentiation from Analogs


Fused Heterocycle Synthesis: 5-Hydroxy vs. 5-Amino

The target compound's 5-hydroxy group confers superior reactivity in cyclization reactions compared to the 5-amino analog (ethyl 5-amino-1,2,4-triazine-6-carboxylate). While the 5-amino derivative serves as a versatile β-enamino ester, the 5-hydroxy compound enables distinct tautomeric forms that facilitate alternative cyclization pathways, such as the formation of oxazinotriazines upon reaction with isocyanates [1]. In head-to-head synthetic comparisons, ethyl 5-amino-1,2,4-triazine-6-carboxylate achieves >80% yield in pyrimido-triazine formation, but the 5-hydroxy scaffold is specifically required for oxazino-triazine ring systems, which are inaccessible from the 5-amino analog [1].

Medicinal Chemistry Organic Synthesis Building Block

Selective Cytotoxicity in EAC Model

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate demonstrates cytotoxic activity against Ehrlich ascites carcinoma (EAC) in a murine model, while notably sparing macrophages in vivo and normal human lymphocytes in vitro [1]. This selectivity profile contrasts with many cytotoxic triazine derivatives that exhibit broad toxicity against immune cells. The compound induces apoptosis in EAC cells as evidenced by nuclear fragmentation, caspase activation, and modulation of pro- and anti-apoptotic protein levels [1].

Oncology Cytotoxicity Apoptosis

Metal Chelation: 5-Hydroxy vs. 5-Methylamino/Sulfanyl

The 5-hydroxy group enables keto-enol tautomerism that is absent in 5-amino, 5-methylamino, or 5-sulfanyl derivatives. This tautomeric flexibility allows the compound to act as a bidentate ligand for metal ions, a property leveraged in the design of selective extractants for actinide/lanthanide separations [1]. In contrast, the 5-methylamino analog (CHEMBL1419862) lacks this metal-chelating capability, limiting its utility in coordination chemistry applications [2].

Coordination Chemistry Metal Extraction Physicochemical Properties

Antimicrobial Spectrum vs. 5-Sulfanyl Analog

In antimicrobial screening, the target compound exhibits a distinct activity profile compared to the 5-[(2-chlorophenyl)sulfanyl] analog. While the sulfanyl derivative (CHEMBL1305307) is reported to possess broad antimicrobial, antiviral, and anticancer potential, the 5-hydroxy compound shows specific inhibition against E. coli, Salmonella typhimurium, and Aspergillus niger in disk diffusion assays [1][2]. The differences in substituent electronegativity and hydrogen-bonding capacity dictate this divergence in microbial susceptibility.

Antimicrobial Antibacterial Antifungal

Dual AChE and GST Inhibition by Scaffold

Recent studies on structurally related 1,2,4-triazine carboxylates (Tr-1, Tr-2, Tr-3) demonstrate potent inhibition of acetylcholinesterase (AChE) and glutathione S-transferase (GST), with IC50 values ranging from 2.45 to 9.91 µM for AChE and 3.98 to 8.45 µM for GST [1]. Ki values for AChE inhibition are as low as 0.6733 ± 0.0321 µM, rivaling the standard inhibitor Tacrine [1]. While these data are for close analogs, they validate the 1,2,4-triazine-6-carboxylate scaffold as a privileged structure for dual enzyme inhibition, a profile not observed in 1,3,5-triazine isomers [2].

Enzyme Inhibition Acetylcholinesterase Glutathione S-Transferase

Time-Dependent Cytotoxicity in HepG2 Cells

In HepG2 liver cancer cell line assays, 1,2,4-triazine carboxylates (Tr-2) exhibit significant time-dependent cytotoxicity, with the most pronounced effects observed at 72 hours post-treatment [1]. This time-dependent behavior is a hallmark of compounds that induce apoptosis rather than necrosis, aligning with the observed apoptotic mechanisms in the EAC model for the target compound. In contrast, other 1,2,4-triazine derivatives (e.g., compound 10) showed high cytotoxicity only at elevated concentrations (12.5-100 µM) [2].

Hepatocellular Carcinoma Cytotoxicity HepG2

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate: High-Value Research Applications


Oxazino-Triazine Synthesis for Medicinal Chemistry

The 5-hydroxy group enables exclusive access to oxazino[6,5-e][1,2,4]triazine ring systems via Aza-Wittig reaction and subsequent cyclization with benzoyl chloride (60% yield) [1]. This synthetic route is not feasible with 5-amino or 5-methylamino analogs, making this compound the essential starting material for constructing this specific pharmacophore. Research groups focused on kinase inhibitors or DNA intercalators may find this scaffold particularly valuable.

Anticancer Agent with Reduced Immunotoxicity

The compound's selective cytotoxicity against EAC cells, coupled with its lack of toxicity toward macrophages and normal lymphocytes [1], positions it as a lead candidate for developing anticancer agents with a favorable therapeutic index. This selectivity profile is critical for advancing compounds beyond in vitro studies to in vivo efficacy models.

Dual AChE/GST Inhibition for Alzheimer's & Cancer

The 1,2,4-triazine-6-carboxylate scaffold has been validated as a potent dual inhibitor of acetylcholinesterase (Ki 0.67 µM) and glutathione S-transferase (IC50 3.98-8.45 µM) [1]. The target compound serves as a core building block for synthesizing derivative libraries aimed at optimizing this dual inhibitory activity. This is particularly relevant for researchers pursuing multitarget-directed ligands (MTDLs) for neurodegenerative diseases and oncology.

Antifungal Development Against Aspergillus niger

The compound exhibits specific antifungal activity against Aspergillus niger in disk diffusion assays [1]. This activity, combined with its synthetic accessibility, makes it a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents, especially given the rising resistance to existing azole antifungals.

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